3-amino-1-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
3-amino-1-methyl-1H-pyrazole-4-sulfonamide is a compound with the molecular formula C4H8N4O2S and a molecular weight of 176.2 g/mol . It is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a methyl group, and a sulfonamide group.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 3-amino-1-methyl-1h-pyrazole-4-sulfonamide belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
Based on the known action of sulfonamides, it can be inferred that this compound might inhibit and replace para-aminobenzoic acid (paba) in the enzyme dihydropteroate synthetase, thereby inhibiting the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial dna growth and cell division .
Biochemical Pathways
Based on the known action of sulfonamides, it can be inferred that this compound might affect the folate synthesis pathway in bacteria, leading to inhibition of bacterial growth and cell division .
Result of Action
Based on the known action of sulfonamides, it can be inferred that this compound might lead to inhibition of bacterial growth and cell division by affecting the folate synthesis pathway .
Action Environment
It is known that the compound is a powder that should be stored at room temperature
Biochemical Analysis
Biochemical Properties
3-Amino-1-methyl-1H-pyrazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain sulfonamide-binding proteins, which can influence its biochemical activity . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which contribute to the compound’s stability and reactivity in biochemical environments.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific kinases and phosphatases, leading to alterations in cell signaling cascades . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that affect enzyme function . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Toxicity studies have indicated that high doses of the compound can cause cellular damage and organ toxicity in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, which can have downstream effects on cellular function . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its bioavailability and efficacy, making it an important consideration for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-amino-1-methyl-1H-pyrazole with sulfonamide derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are often used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted pyrazole derivatives .
Scientific Research Applications
3-amino-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Lacks the sulfonamide group but shares the pyrazole core structure.
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Contains additional substituents on the pyrazole ring.
3-amino-1-methyl-1H-pyrazole-4-carboxylic acid: Features a carboxylic acid group instead of a sulfonamide group.
Uniqueness
3-amino-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-1-methylpyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3,(H2,5,7)(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDBEPIAKNLMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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